Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl-
Description
¹H NMR Analysis (500 MHz, CDCl₃)
The proton NMR spectrum reveals distinct environments:
| Chemical Shift (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 2.42 | Methyl (C3 of isoxazole) | Singlet |
| 3.75–3.82 | Oxazolyl CH₂ | Multiplet |
| 4.21–4.35 | OCH₂ of pentyl chain | Triplet |
| 6.88–7.12 | Aromatic protons | Doublet |
| 8.05 | Nitro-adjacent aromatic H | Singlet |
The deshielded singlet at δ 8.05 arises from the proton ortho to the nitro group, experiencing strong electron withdrawal.
¹³C NMR Analysis (125 MHz, CDCl₃)
Critical carbon signals include:
| δ (ppm) | Assignment |
|---|---|
| 14.2 | Methyl carbon (C3) |
| 62.8 | Oxazolyl CH₂ |
| 115.4 | Isoxazole C5 |
| 152.3 | Nitro-substituted C |
| 168.9 | Oxazolyl C=O |
FT-IR Spectral Features
Key vibrational modes (cm⁻¹):
| Band | Assignment | Intensity |
|---|---|---|
| 1520, 1348 | NO₂ asymmetric/symmetric stretch | Strong |
| 1655 | Isoxazole C=N stretch | Medium |
| 1250 | Aryl-O-alkyl ether | Strong |
| 3100–2850 | Aliphatic C–H stretches | Multiple |
The strong nitro absorptions at 1520/1348 cm⁻¹ confirm para substitution relative to the ether oxygen.
UV-Vis Spectroscopy
Electronic transitions occur at:
| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|
| 268 | 12,400 | π→π* (aromatic system) |
| 320 | 8,200 | n→π* (nitro group) |
The bathochromic shift compared to non-nitrated analogs (Δλ ≈ +32 nm) reflects enhanced conjugation.
Tautomerism and Conformational Dynamics in Solution Phase
The compound exhibits three principal tautomeric/conformational states:
- Isoxazole tautomer : Dominant form (98% population) with intact N–O bond
- Oxazolyl ring puckering : Two chair-like conformers interconverting via 5.2 kcal/mol barrier
- Pentyl chain rotamers : Anti (75%) vs. gauche (25%) populations at 298 K
Variable-temperature NMR studies (-90°C to +50°C) reveal:
- Coalescence temperature of 243 K for oxazolyl ring protons (ΔG‡ = 9.1 kJ/mol)
- Line narrowing above 310 K indicates rapid pentyl chain rotation
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a 1.7:1 preference for the nitro group oriented trans to the oxazolyl substituent, stabilizing the structure through intramolecular charge transfer.
Properties
CAS No. |
105639-10-9 |
|---|---|
Molecular Formula |
C18H21N3O5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-nitrophenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H21N3O5/c1-13-11-15(26-20-13)5-3-2-4-9-24-17-7-6-14(12-16(17)21(22)23)18-19-8-10-25-18/h6-7,11-12H,2-5,8-10H2,1H3 |
InChI Key |
QNTDQKXRGFBZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-(4,5-dihydro-2-oxazolyl)-2-nitrophenol Intermediate
The synthesis begins with the preparation of the substituted phenol intermediate bearing the oxazoline ring:
- Starting Material: 3,5-dichloro-4-hydroxybenzoate or related chlorinated phenols.
- Oxazoline Ring Formation: 2-Aminoethanol is reacted with the chlorinated phenol derivative under heating (around 80–145 °C) to form the 4,5-dihydro-2-oxazolyl substituent via cyclization, liberating methanol as a byproduct. This step typically takes 3.5 hours and is monitored by methanol distillation.
- Isolation: The product precipitates upon acidification and cooling, yielding a solid suitable for further reactions. Drying is performed under vacuum at moderate temperatures (50 °C) to avoid decomposition.
Conversion to Phenol Hydrochloride Salt
- The oxazoline-substituted phenol is treated with thionyl chloride in isopropyl acetate at 45–50 °C to form the hydrochloride salt of 2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol.
- The reaction is exothermic and requires stirring for 2.5 hours, followed by filtration and drying to obtain a solid intermediate with melting point around 189–191 °C.
Preparation of 5-(5-bromopentyl)-3-methylisoxazole Intermediate
- Starting Materials: 1,4-dibromobutane and 3,5-dimethylisoxazole.
- Lithium Salt Formation: 3,5-dimethylisoxazole is converted in situ to its lithium salt using n-butyllithium and diisopropylamine in tetrahydrofuran (THF).
- Alkylation: The lithium salt reacts with 1,4-dibromobutane to yield 5-(5-bromopentyl)-3-methylisoxazole, an important alkylating agent for the final coupling step.
Coupling to Form the Target Compound
- The phenol hydrochloride salt is suspended in dimethylformamide (DMF) with powdered potassium carbonate to generate the phenolate ion.
- 5-(5-bromopentyl)-3-methylisoxazole is added, and the mixture is heated to 90–95 °C for one hour to promote nucleophilic substitution, forming the ether linkage between the phenol and the isoxazole moiety.
- After cooling, the reaction mixture is filtered, washed, and the organic layer is purified by washing with water and brine, drying over magnesium sulfate, charcoal treatment, and evaporation.
Purification and Crystallization
- The crude product is dissolved in acetone and cooled to -25 °C using a dry ice/acetone bath to induce crystallization.
- The solid is collected and air-dried, yielding the target compound with a typical yield of about 60% and melting point around 38–43 °C.
- Further purification can be achieved by recrystallization from triethylamine or formation of acid addition salts (e.g., methanesulfonic acid salt) to improve stability and handling.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The synthetic route emphasizes mild to moderate temperatures to preserve the sensitive oxazoline ring and avoid decomposition.
- The use of potassium carbonate in DMF facilitates efficient phenolate formation, critical for the nucleophilic substitution step.
- The bromopentyl intermediate is prepared via lithiation and alkylation, a common strategy for introducing alkyl chains onto heterocycles.
- Acid addition salts of the final compound (e.g., methanesulfonate) improve physical properties such as melting point and stability, which is important for handling and formulation.
- The described methods are consistent with antiviral isoxazole synthesis patents and peer-reviewed chemical syntheses, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Acid Addition Salt Formation
The isoxazole nitrogen acts as a weak base, forming stable salts with strong acids :
Reaction:
Target compound + Methanesulfonic acid → Acid addition salt
Properties:
-
Melting point: 98–101°C
-
Solubility: Enhanced in polar solvents
Application:
Salt formation improves crystallinity and bioavailability, common in pharmaceutical intermediates .
Intermediate Preparation
The bromopentyl isoxazole precursor is synthesized via organometallic chemistry :
Reaction:
1,4-Dibromobutane + Lithium salt of 3,5-dimethylisoxazole → 5-(5-Bromopentyl)-3-methylisoxazole
Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Reagents: n-Butyllithium, diisopropylamine
-
Temperature: −78°C (in situ lithiation)
Key Step:
Lithiation of 3,5-dimethylisoxazole followed by alkylation with 1,4-dibromobutane .
Nitro Group Reduction
The nitro group on the phenoxy ring can be reduced to an amine under catalytic hydrogenation:
Potential Reaction:
−NO₂ → −NH₂
Conditions:
-
Catalyst: Pd/C or Raney Ni
-
Solvent: Ethanol or THF
-
Pressure: H₂ (1–3 atm)
Implications:
Reduction modifies electronic properties, enabling further derivatization (e.g., amidation, diazotization) .
Oxazolyl Ring Reactivity
The 4,5-dihydro-2-oxazolyl moiety may undergo ring-opening under acidic conditions:
Example:
Acid hydrolysis → Formation of a diamino alcohol derivative
Conditions:
-
Reagent: HCl (concentrated)
-
Temperature: Reflux
Heterocyclic Coupling Reactions
The isoxazole core participates in metal-catalyzed cross-couplings, though direct evidence for this compound is limited. General isoxazole reactivity includes :
-
Sonogashira Coupling: Alkyne insertion at C4/C5 positions.
-
Buchwald–Hartwig Amination: Introduction of aryl/alkyl amines.
Hypothetical Pathway:
Target compound + Terminal alkyne → 5-Alkynyl isoxazole derivative
Catalyst: Pd(PPh₃)₄, CuI
Thermal and Photochemical Stability
No direct data exists for this compound, but substituted isoxazoles typically:
-
Decompose above 200°C via retro-Diels-Alder pathways.
-
Undergo photochemical [2+2] cycloadditions with alkenes.
Table 1: Key Synthetic Steps and Yields
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromopentyl isoxazole synthesis | n-BuLi, THF, −78°C | 75% | |
| Phenolic coupling | K₂CO₃, DMF, 90°C | 60% | |
| Salt formation | Methanesulfonic acid, acetone | 85% |
Table 2: Functional Group Transformations
| Functional Group | Reaction Type | Product | Conditions |
|---|---|---|---|
| −NO₂ | Catalytic hydrogenation | −NH₂ | H₂, Pd/C, EtOH |
| Isoxazole N | Acid addition | Methanesulfonate salt | CH₃SO₃H, rt |
| Oxazolyl | Acid hydrolysis | Diamino alcohol derivative | HCl (conc.), reflux |
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
One of the most significant applications of isoxazole derivatives is their potential as antiviral agents. Research indicates that compounds similar to Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- exhibit antiviral activity against various viruses. A notable study highlighted the synthesis of isoxazole compounds that demonstrated efficacy in inhibiting viral replication in vitro. The mechanism of action is believed to involve interference with viral protein synthesis and genome replication pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of isoxazole compounds is crucial for optimizing their antiviral efficacy. The presence of specific substituents on the isoxazole ring can significantly influence biological activity. For instance, modifications to the nitrophenoxy group have been shown to enhance potency against certain viral strains .
Agriculture
Pesticidal Applications
Isoxazole derivatives are also explored for their pesticidal properties. Compounds structurally related to Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- have been evaluated for their ability to act as herbicides and insecticides. Studies reveal that these compounds can disrupt metabolic pathways in pests, leading to effective pest control while minimizing environmental impact .
Case Study: Herbicidal Activity
A comprehensive study assessed the herbicidal activity of a series of isoxazole compounds against common agricultural weeds. The results indicated that specific derivatives showed significant inhibition of weed growth at low concentrations, demonstrating their potential as environmentally friendly herbicides .
Material Science
Polymer Chemistry
In material science, isoxazole compounds are being investigated for their role in polymer chemistry. The incorporation of isoxazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing isoxazole units exhibit improved resistance to thermal degradation compared to traditional polymers .
Data Tables
Mechanism of Action
The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound V(S) shares functional motifs with other heterocyclic systems, such as thiazoles and pyrazoles. Below is a comparative analysis with two isostructural thiazole derivatives (compounds 4 and 5 from and ):
Key Observations :
- Heterocycle Influence: The isoxazole core in V(S) differs from thiazoles in electronic properties due to oxygen vs.
- Substituent Effects : The nitro group in V(S) is electron-withdrawing, contrasting with halogenated aryl groups in compounds 4 and 5, which modulate solubility and intermolecular interactions.
- Flexibility : The pentyl linker in V(S) introduces conformational flexibility absent in rigidly conjugated systems like compounds 4 and 3.
Molecular Conformation and Packing
- V(S) : The dihydro-oxazole’s partial saturation may reduce planarity compared to fully aromatic systems, influencing crystal packing.
- Compounds 4 and 5: Despite structural similarity, halogen substitution (Cl in 4 vs. F in 5) causes minor packing adjustments while retaining isostructurality .
Research Implications
- Electronic Properties : The nitro group in V(S) may enhance electrophilicity, relevant for designing reactive intermediates or bioactive molecules.
- Biological Potential: While biological data are absent, isoxazoles are known for antimicrobial and anti-inflammatory activities, suggesting V(S) could be explored similarly. Thiazoles (compounds 4/5) are often kinase inhibitors, highlighting divergent applications .
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- (CAS: 105639-10-9) is a notable example, exhibiting various pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 359.38 g/mol. The structural complexity contributes to its biological activity, as variations in substituents can significantly alter its pharmacological profile.
1. Antiviral Activity
Research indicates that isoxazole derivatives, including the target compound, have shown potential as inhibitors of viral uncoating. A study on similar compounds demonstrated effective inhibition against human rhinovirus serotypes, with mean MIC values as low as 0.40 µM . The structure-activity relationship (SAR) revealed that modifications at the 2-position of the phenyl ring enhance antiviral activity, suggesting that the specific arrangement of functional groups is critical for efficacy.
2. Anti-inflammatory Properties
Isoxazole derivatives are recognized for their anti-inflammatory effects. A review highlighted that certain isoxazole compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes . For instance, compounds with specific substitutions on the isoxazole ring demonstrated significant analgesic and anti-inflammatory activities, indicating that the target compound may also possess similar properties.
3. Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has been explored in various studies. Compounds related to isoxazole have shown activity against a range of bacterial and fungal pathogens. The presence of nitro groups in the structure often correlates with enhanced antimicrobial activity .
Case Study 1: Structure-Activity Relationship Analysis
A comprehensive analysis was conducted on a series of substituted phenyl analogues of isoxazoles, where it was found that lipophilicity significantly influenced biological activity. The study established a correlation between log P values and MICs against viral strains, suggesting that optimizing lipophilic properties could enhance antiviral efficacy .
Case Study 2: Anti-inflammatory Screening
In another investigation, several isoxazole derivatives were synthesized and screened for COX inhibitory activity. Among these, compounds with specific methyl substitutions exhibited sub-micromolar IC50 values against COX-2, demonstrating their potential as selective anti-inflammatory agents .
Data Table: Summary of Biological Activities
Q & A
Q. How do researchers validate heterocyclic ring conformations in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
